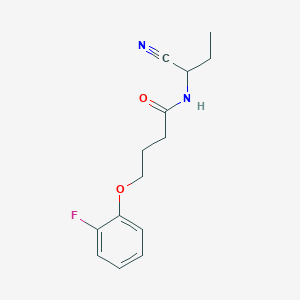
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity as a research chemical due to its unique properties. FUB-APINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mécanisme D'action
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, including euphoria, relaxation, and altered perception.
Effets Biochimiques Et Physiologiques
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters responsible for regulating mood and behavior. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors without the interference of other compounds. However, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is also associated with several limitations, including its potential toxicity and lack of information on its long-term effects.
Orientations Futures
There are several future directions for the research of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency. Another area of research is the investigation of the long-term effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide on the brain and behavior. Additionally, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide may have therapeutic potential in the treatment of various diseases, and further studies are needed to explore its potential applications.
Conclusion:
In conclusion, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is a synthetic cannabinoid that has gained popularity as a research chemical due to its unique properties. It acts as a potent agonist of the CB1 and CB2 receptors and has been shown to have various biochemical and physiological effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. While it has several advantages for lab experiments, it is also associated with several limitations, and further studies are needed to explore its potential applications.
Méthodes De Synthèse
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorophenoxybutyric acid with 1-cyanopropyl chloride in the presence of a base. The resulting product is then treated with an indazole derivative to form N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. The purity of the final product can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNBDYDJYZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/no-structure.png)
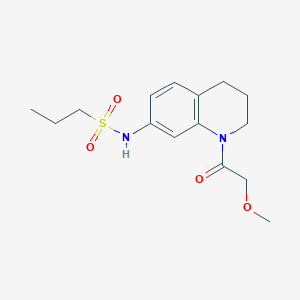
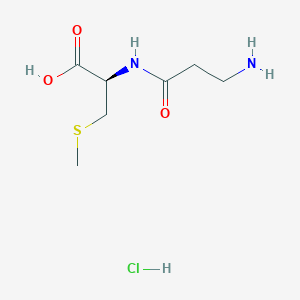
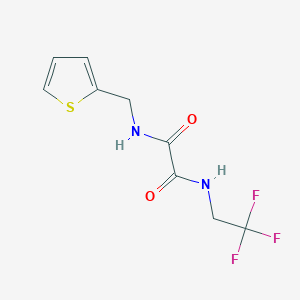
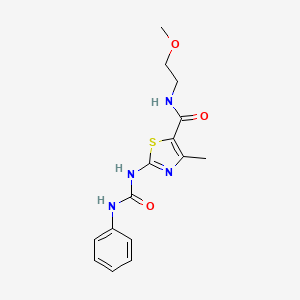
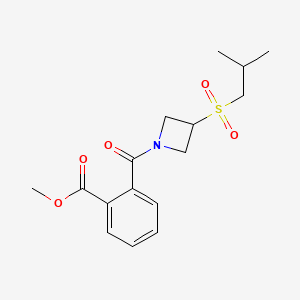
![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)

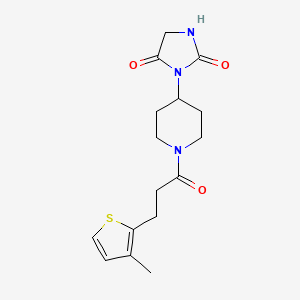
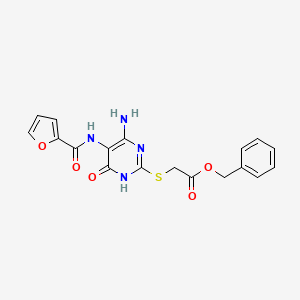
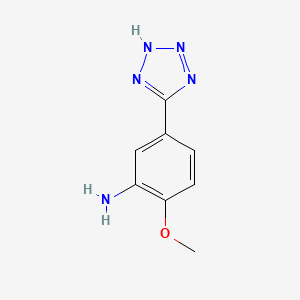
![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)